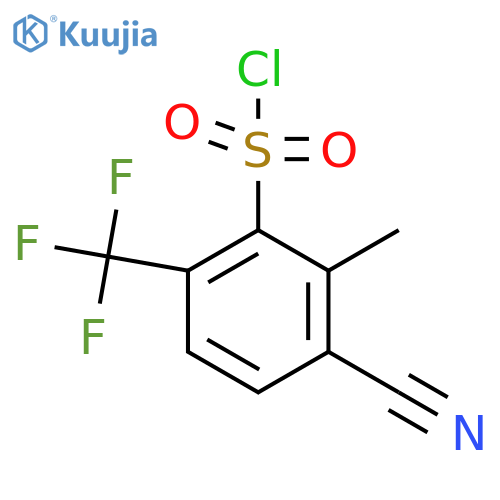

Cas no 1805120-02-8 (3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride)

1805120-02-8 structure

商品名:3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride

CAS番号:1805120-02-8

MF:C9H5ClF3NO2S

メガワット:283.654710531235

CID:5004210

3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride

-

- インチ: 1S/C9H5ClF3NO2S/c1-5-6(4-14)2-3-7(9(11,12)13)8(5)17(10,15)16/h2-3H,1H3

- InChIKey: VPZZNPXEXYUTHK-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C(C)=C(C#N)C=CC=1C(F)(F)F)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 433

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 66.3

3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010010575-1g |

3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride |

1805120-02-8 | 97% | 1g |

1,475.10 USD | 2021-07-06 |

3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

1805120-02-8 (3-Cyano-2-methyl-6-(trifluoromethyl)benzenesulfonyl chloride) 関連製品

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量